![molecular formula C21H20O6 B11927025 (1S)-1-[(1R,3R,4R,5R)-4-(benzoyloxy)-5-methyl-2,6-dioxabicyclo[3.1.0]hexan-3-yl]ethyl benzoate](/img/structure/B11927025.png)
(1S)-1-[(1R,3R,4R,5R)-4-(benzoyloxy)-5-methyl-2,6-dioxabicyclo[3.1.0]hexan-3-yl]ethyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-[(1R,3R,4R,5R)-4-(benzoyloxy)-5-méthyl-2,6-dioxabicyclo[3.1.0]hexan-3-yl]éthyl benzoate est un composé organique complexe caractérisé par sa structure bicyclique unique. Ce composé est remarquable pour ses applications potentielles dans divers domaines, notamment la chimie, la biologie et la médecine. Sa structure comprend un groupe benzoyloxy et un cycle dioxabicyclohexane, qui contribuent à ses propriétés chimiques distinctives.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du (1S)-1-[(1R,3R,4R,5R)-4-(benzoyloxy)-5-méthyl-2,6-dioxabicyclo[3.1.0]hexan-3-yl]éthyl benzoate implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. Une voie de synthèse courante comprend les étapes suivantes :
Formation du cycle dioxabicyclohexane : Cette étape implique la cyclisation d’un précurseur approprié en conditions acides ou basiques.
Introduction du groupe benzoyloxy : Ceci est réalisé par des réactions d’estérification, où un chlorure de benzoyle réagit avec le groupe hydroxyle sur le cycle dioxabicyclohexane.
Couplage final : L’étape finale implique le couplage de l’intermédiaire avec un ester benzoïque approprié dans des conditions contrôlées pour donner le composé cible.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des versions optimisées des voies de synthèse ci-dessus, en mettant l’accent sur la scalabilité, la rentabilité et les considérations environnementales. Des techniques telles que la synthèse en flux continu et l’utilisation de principes de chimie verte sont souvent utilisées pour améliorer l’efficacité et réduire les déchets.
Analyse Des Réactions Chimiques
Types de réactions
(1S)-1-[(1R,3R,4R,5R)-4-(benzoyloxy)-5-méthyl-2,6-dioxabicyclo[3.1.0]hexan-3-yl]éthyl benzoate peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation d’acides carboxyliques ou de cétones.
Réduction : Les réactions de réduction utilisant des agents tels que l’hydrure de lithium et d’aluminium peuvent convertir les groupes ester en alcools.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe benzoyloxy, conduisant à la formation de différents dérivés.
Réactifs et conditions courants
Oxydation : Permanganate de potassium (KMnO₄), trioxyde de chrome (CrO₃)
Réduction : Hydrure de lithium et d’aluminium (LiAlH₄), borohydrure de sodium (NaBH₄)
Substitution : Nucléophiles comme les ions hydroxyde (OH⁻), les amines (NH₂R)
Principaux produits
Oxydation : Acides carboxyliques, cétones
Réduction : Alcools
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé
Applications de la recherche scientifique
(1S)-1-[(1R,3R,4R,5R)-4-(benzoyloxy)-5-méthyl-2,6-dioxabicyclo[3.1.0]hexan-3-yl]éthyl benzoate a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde biochimique pour étudier les mécanismes enzymatiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris les activités anti-inflammatoires et antimicrobiennes.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la production de produits pharmaceutiques.
Applications De Recherche Scientifique
(1S)-1-[(1R,3R,4R,5R)-4-(benzoyloxy)-5-methyl-2,6-dioxabicyclo[3.1.0]hexan-3-yl]ethyl benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
Le mécanisme d’action du (1S)-1-[(1R,3R,4R,5R)-4-(benzoyloxy)-5-méthyl-2,6-dioxabicyclo[3.1.0]hexan-3-yl]éthyl benzoate implique son interaction avec des cibles moléculaires spécifiques. Le composé peut inhiber certaines enzymes en se liant à leurs sites actifs, bloquant ainsi leur activité catalytique. De plus, il peut interagir avec les membranes cellulaires, en modifiant leur perméabilité et en affectant les processus cellulaires.
Comparaison Avec Des Composés Similaires
Composés similaires
- (1S)-1-[(1R,3R,4R,5R)-4-(benzoyloxy)-5-méthyl-2,6-dioxabicyclo[3.1.0]hexan-3-yl]éthyl acétate
- (1S)-1-[(1R,3R,4R,5R)-4-(benzoyloxy)-5-méthyl-2,6-dioxabicyclo[3.1.0]hexan-3-yl]éthyl propionate
Unicité
Comparé à ses analogues, le (1S)-1-[(1R,3R,4R,5R)-4-(benzoyloxy)-5-méthyl-2,6-dioxabicyclo[3.1.0]hexan-3-yl]éthyl benzoate présente des propriétés uniques en raison de la présence du groupe ester benzoïque, qui peut influencer sa réactivité et son interaction avec les cibles biologiques. Cela en fait un composé précieux pour des applications spécifiques où ces propriétés sont avantageuses.
Propriétés
Formule moléculaire |
C21H20O6 |
|---|---|
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
[(1R,3R,4R,5R)-3-[(1S)-1-benzoyloxyethyl]-5-methyl-2,6-dioxabicyclo[3.1.0]hexan-4-yl] benzoate |
InChI |
InChI=1S/C21H20O6/c1-13(24-18(22)14-9-5-3-6-10-14)16-17(21(2)20(25-16)27-21)26-19(23)15-11-7-4-8-12-15/h3-13,16-17,20H,1-2H3/t13-,16+,17+,20+,21+/m0/s1 |
Clé InChI |
GLFLRBKSXNCOCF-UMMCAFOLSA-N |
SMILES isomérique |
C[C@@H]([C@@H]1[C@H]([C@@]2([C@H](O1)O2)C)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
SMILES canonique |
CC(C1C(C2(C(O1)O2)C)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


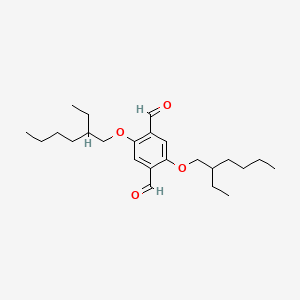


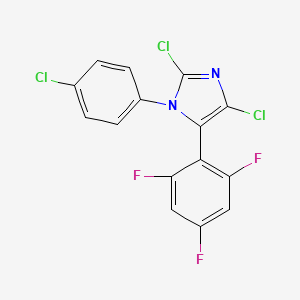


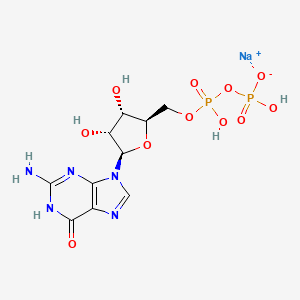


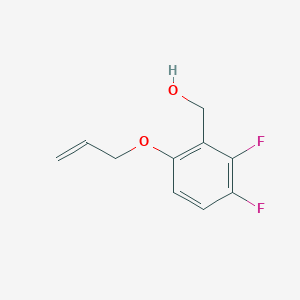

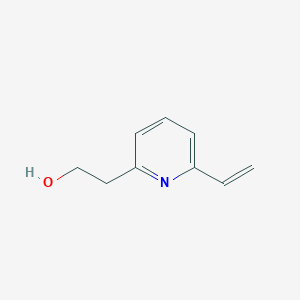

![(3-amino-1-azabicyclo[2.2.2]octan-3-yl) 2,2-diphenylacetate;hydrochloride](/img/structure/B11927036.png)
